An In-Depth Technical Guide to 3-Bromo-5-chloro-2-fluoroaniline Hydrochloride: A Key Building Block in Modern Drug Discovery
An In-Depth Technical Guide to 3-Bromo-5-chloro-2-fluoroaniline Hydrochloride: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Critical Synthetic Intermediate
3-Bromo-5-chloro-2-fluoroaniline hydrochloride is a highly functionalized aromatic amine that has emerged as a crucial building block in the synthesis of complex pharmaceutical agents. Its unique substitution pattern, featuring three distinct halogen atoms and an amino group, provides a versatile scaffold for medicinal chemists to elaborate upon, enabling the construction of molecules with finely tuned pharmacological properties. This guide, authored from the perspective of a Senior Application Scientist, delves into the core technical aspects of this compound, from its fundamental properties and synthesis to its analytical characterization and pivotal role in the development of targeted therapies. The hydrochloride salt form enhances stability and improves handling characteristics compared to the free aniline base.
The primary identification for this compound is its CAS (Chemical Abstracts Service) number, which is 1384265-18-2 .[1] The corresponding free aniline, 3-Bromo-5-chloro-2-fluoroaniline, is registered under CAS number 1269232-95-2 .[2][3] Understanding the properties and reactivity of this molecule is paramount for its effective utilization in multi-step synthetic campaigns aimed at discovering and developing next-generation therapeutics.
Physicochemical and Structural Characteristics
The strategic placement of bromo, chloro, and fluoro substituents on the aniline ring imparts a unique set of electronic and steric properties. The fluorine atom at the ortho position to the amine can influence the pKa of the amino group and participate in favorable interactions within protein binding pockets. The chloro and bromo groups offer distinct reactivity profiles for cross-coupling reactions, allowing for sequential and regioselective introduction of additional molecular complexity.
Table 1: Physicochemical Properties of 3-Bromo-5-chloro-2-fluoroaniline and its Hydrochloride Salt
| Property | 3-Bromo-5-chloro-2-fluoroaniline | 3-Bromo-5-chloro-2-fluoroaniline hydrochloride | Reference(s) |
| CAS Number | 1269232-95-2 | 1384265-18-2 | [1][2][3] |
| Molecular Formula | C₆H₄BrClFN | C₆H₅BrCl₂FN | [2][3] |
| Molecular Weight | 224.46 g/mol | 260.92 g/mol | [3] |
| Appearance | White to off-white solid | Off-white to light yellow solid | [1] |
| Predicted Boiling Point | 267.1 ± 35.0 °C | Not available | |
| Predicted pKa | 1.08 ± 0.10 | Not available | |
| Storage Conditions | Keep in dark place, Inert atmosphere, Room temperature | Keep in dark place, Inert atmosphere, Room temperature | [1][2] |
Synthesis and Purification: A Strategic Approach
A common strategy involves the introduction of the halogen substituents onto a pre-existing aniline or nitrobenzene ring, followed by the reduction of the nitro group to an amine if necessary. The directing effects of the substituents (amino, fluoro, chloro, bromo groups) guide the position of the incoming electrophiles. For instance, starting from a suitably substituted nitrobenzene, a sequence of electrophilic halogenations followed by reduction of the nitro group is a viable approach.
Caption: A plausible synthetic workflow for 3-Bromo-5-chloro-2-fluoroaniline hydrochloride.
Representative Experimental Protocol (Adapted from analogous syntheses)
Step 1: Bromination of 1-chloro-3-fluoro-5-nitrobenzene To a stirred solution of 1-chloro-3-fluoro-5-nitrobenzene in concentrated sulfuric acid, cooled to 0-5 °C, N-bromosuccinimide (NBS) is added portion-wise, maintaining the internal temperature below 10 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours until TLC analysis indicates the consumption of the starting material. The mixture is carefully poured onto crushed ice, and the resulting precipitate is filtered, washed with water until neutral, and dried to yield 1-bromo-2-chloro-4-fluoro-6-nitrobenzene.
Step 2: Reduction of the Nitro Group The 1-bromo-2-chloro-4-fluoro-6-nitrobenzene from the previous step is dissolved in a suitable solvent such as ethanol or acetic acid. Iron powder is added, followed by a catalytic amount of concentrated hydrochloric acid. The mixture is heated to reflux and stirred vigorously. The progress of the reaction is monitored by TLC. Upon completion, the hot reaction mixture is filtered through a pad of celite to remove the iron salts. The filtrate is concentrated under reduced pressure.
Step 3: Work-up and Purification of the Free Aniline The residue is taken up in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude 3-bromo-5-chloro-2-fluoroaniline is then purified by column chromatography on silica gel to afford the pure product.
Step 4: Formation of the Hydrochloride Salt The purified 3-bromo-5-chloro-2-fluoroaniline is dissolved in a minimal amount of a suitable solvent such as diethyl ether or isopropanol. A solution of hydrogen chloride in the same solvent is then added dropwise with stirring. The resulting precipitate, 3-bromo-5-chloro-2-fluoroaniline hydrochloride, is collected by filtration, washed with cold solvent, and dried under vacuum.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of 3-bromo-5-chloro-2-fluoroaniline hydrochloride. A combination of spectroscopic and chromatographic techniques is typically employed.
Table 2: Expected Analytical Data for 3-Bromo-5-chloro-2-fluoroaniline
| Technique | Expected Data |
| ¹H NMR | Two aromatic protons appearing as doublets or doublet of doublets in the range of δ 6.5-7.5 ppm, with coupling constants characteristic of the substitution pattern. A broad singlet for the -NH₂ protons, typically between δ 3.5-5.0 ppm, which is exchangeable with D₂O. |
| ¹³C NMR | Six distinct signals for the aromatic carbons. The carbon attached to the fluorine will show a large one-bond C-F coupling constant. The chemical shifts will be influenced by the electron-withdrawing effects of the halogens and the electron-donating effect of the amino group. |
| FT-IR (cm⁻¹) | N-H stretching bands (asymmetric and symmetric) in the region of 3300-3500 cm⁻¹. C-H stretching of the aromatic ring around 3000-3100 cm⁻¹. C=C aromatic ring stretching vibrations around 1400-1600 cm⁻¹. C-F, C-Cl, and C-Br stretching vibrations in the fingerprint region (<1200 cm⁻¹). |
| Mass Spectrometry (EI) | A complex molecular ion peak pattern due to the isotopes of bromine (⁷⁹Br and ⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, ~3:1 ratio).[6][7] This will result in characteristic M, M+2, and M+4 peaks. |
| HPLC/UPLC | A single major peak with a purity of ≥98% under standard reversed-phase conditions. |
Note: Predicted data is based on typical values for similarly substituted anilines.[8][9]
Applications in Drug Discovery: A Cornerstone for Kinase Inhibitors
The primary application of 3-bromo-5-chloro-2-fluoroaniline hydrochloride in the pharmaceutical industry is as a key intermediate in the synthesis of small molecule kinase inhibitors.[10] Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[11]
The halogenated aniline scaffold is a privileged structure in kinase inhibitor design. The aniline nitrogen often acts as a hydrogen bond donor, anchoring the inhibitor to the "hinge" region of the kinase ATP-binding pocket. The halogen atoms can form halogen bonds, which are non-covalent interactions that can enhance binding affinity and selectivity.[11] Furthermore, the halogens can modulate the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, which are critical for its drug-like properties.
Case Study: Encorafenib (BRAFTOVI®)
A prominent example of the utility of 3-bromo-5-chloro-2-fluoroaniline is its role as a key starting material in the synthesis of Encorafenib .[10] Encorafenib is an FDA-approved, potent, and selective inhibitor of the BRAF kinase, specifically targeting the V600E mutation, which is prevalent in various cancers, most notably melanoma.[11][12]
The BRAF protein is a key component of the MAPK/ERK signaling pathway, which regulates cell proliferation, differentiation, and survival.[13][14] The BRAF V600E mutation leads to constitutive activation of this pathway, driving uncontrolled cell growth.[15] Encorafenib binds to the ATP-binding site of the mutated BRAF kinase, inhibiting its activity and thereby blocking the downstream signaling cascade, which ultimately leads to the suppression of tumor cell proliferation.[12][16][17]
Caption: The MAPK/ERK signaling pathway and the inhibitory action of Encorafenib on mutant BRAF.
Safety, Handling, and Storage
As a halogenated aromatic amine, 3-bromo-5-chloro-2-fluoroaniline hydrochloride must be handled with appropriate precautions. It is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.
GHS Hazard Statements:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling and Storage Recommendations:
-
Engineering Controls: All handling should be performed in a well-ventilated area, preferably within a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile), should be worn at all times.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.[1] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.
-
Disposal: Waste should be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste. Do not dispose of down the drain.
Conclusion
3-Bromo-5-chloro-2-fluoroaniline hydrochloride is more than just a chemical reagent; it is a testament to the power of rational drug design and the importance of versatile synthetic intermediates. Its carefully orchestrated arrangement of functional groups provides medicinal chemists with a powerful tool to probe the complex world of cellular signaling and to develop life-saving therapies like Encorafenib. A thorough understanding of its properties, synthesis, and handling is essential for any researcher or drug development professional looking to leverage its potential in the ongoing quest for new and more effective medicines.
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